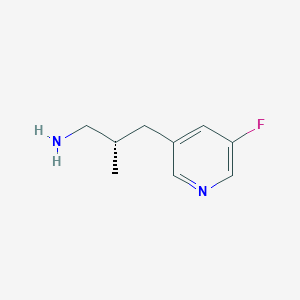
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea, also known as DFN-15, is a novel compound that has been synthesized and studied for its potential therapeutic applications.
作用機序
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea exerts its therapeutic effects through multiple mechanisms of action. In cancer research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea inhibits the expression of genes involved in cell cycle progression and induces apoptosis in cancer cells. In inflammation research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea inhibits the activation of NF-κB signaling pathway, which is a key pathway involved in the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea reduces neuroinflammation by inhibiting microglial activation and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to have a low toxicity profile and is well tolerated in animal studies. In cancer research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to reduce tumor growth and metastasis in animal models. In inflammation research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to reduce inflammation and tissue damage in animal models of inflammatory diseases. In neurological disorder research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has several advantages for lab experiments such as its high purity, low toxicity, and well-defined mechanism of action. However, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has some limitations such as its limited solubility in aqueous solutions and its potential to interact with other compounds in biological systems.
将来の方向性
For research include the development of new analogs with improved pharmacological properties, the investigation of 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea in combination with other drugs, and the exploration of 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea in other disease areas such as metabolic disorders and infectious diseases.
In conclusion, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea is a novel compound that has been synthesized and studied for its potential therapeutic applications in various diseases. 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea exerts its therapeutic effects through multiple mechanisms of action and has a low toxicity profile. Future research on 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has great potential for the development of new therapies in various disease areas.
合成法
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-difluoroaniline with 3-bromopropanol to form the intermediate 2,6-difluorophenyl-3-hydroxypropylamine. This intermediate is then reacted with naphthalen-1-yl isocyanate to form 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea in good yield and purity.
科学的研究の応用
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In inflammation research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-(3-hydroxy-3-naphthalen-1-ylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2/c21-16-9-4-10-17(22)19(16)24-20(26)23-12-11-18(25)15-8-3-6-13-5-1-2-7-14(13)15/h1-10,18,25H,11-12H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDUCEJGIVZLQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)NC3=C(C=CC=C3F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1,3-benzodioxol-5-ylmethylene)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2396109.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2396111.png)
![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide](/img/structure/B2396112.png)

![4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2396115.png)

methanone](/img/structure/B2396119.png)

![Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2396122.png)
![N-(2-chlorobenzyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396123.png)
![1-(2-oxo-2-phenylethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396124.png)

![1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2396129.png)
